molecular formula C11H15NS B1284122 N-[2-(Phenylthio)ethyl]-2-propen-1-amine CAS No. 188642-29-7

N-[2-(Phenylthio)ethyl]-2-propen-1-amine

Cat. No. B1284122
M. Wt: 193.31 g/mol
InChI Key: BGEHFVIOFPSTOL-UHFFFAOYSA-N
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Description

“N-[2-(Phenylthio)ethyl]-2-propen-1-amine” is a chemical compound with the CAS Number: 67747-26-6 . It has a molecular weight of 195.33 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H17NS/c1-10(2)12-8-9-13-11-6-4-3-5-7-11/h3-7,10,12H,8-9H2,1-2H3 . This indicates the presence of carbon ©, hydrogen (H), nitrogen (N), and sulfur (S) in the molecule.


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature .

Scientific Research Applications

Synthesis of (Meth)Acrylates

  • Results: The synthesis of a series of new (meth)acrylate esters, including amide, dioxolane, benzofuran, and chalcone groups, has been described .

Preparation of Organic/Inorganic Hybrid Materials

  • Results: The synthesis of the hybrid materials was successful, and their properties were investigated .

Synthesis of Functional Polymers

  • Results: The synthesis of a series of new (meth)acrylate esters including amide, dioxolane, benzofuran, and chalcone groups has been described .

Preparation of Organic/Inorganic Hybrid Materials

  • Results: The synthesis of the hybrid materials was successful, and their properties were investigated .

Safety And Hazards

The safety data sheet (SDS) for this compound can provide detailed information about its hazards, handling, storage, and disposal .

properties

IUPAC Name

N-(2-phenylsulfanylethyl)prop-2-en-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NS/c1-2-8-12-9-10-13-11-6-4-3-5-7-11/h2-7,12H,1,8-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGEHFVIOFPSTOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNCCSC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20571328
Record name N-[2-(Phenylsulfanyl)ethyl]prop-2-en-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20571328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(Phenylthio)ethyl]-2-propen-1-amine

CAS RN

188642-29-7
Record name N-[2-(Phenylsulfanyl)ethyl]prop-2-en-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20571328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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